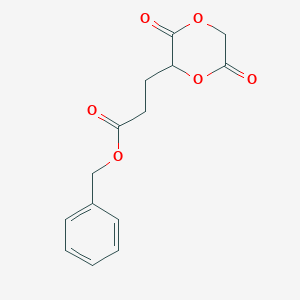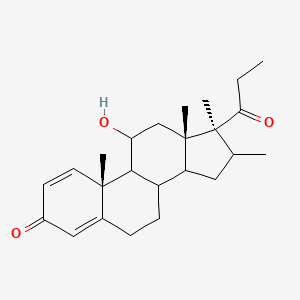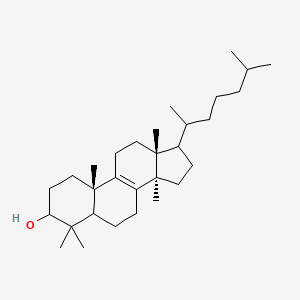
2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dimethylphenyl and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and thiols under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.
Medicine
In medicine, compounds like this are explored for their potential to inhibit specific enzymes or receptors, making them candidates for drug development. Their ability to interact with biological targets can lead to the discovery of new treatments for various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with specific molecular targets. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are known for their antifungal properties.
Uniqueness
What sets 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C21H24N6O3S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[5-[(2,6-dimethylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H24N6O3S/c1-13-8-9-16(27(29)30)10-17(13)23-19(28)12-31-21-25-24-18(26(21)4)11-22-20-14(2)6-5-7-15(20)3/h5-10,22H,11-12H2,1-4H3,(H,23,28) |
InChI Key |
WAPDTPUXKPBRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)


![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid](/img/structure/B14790001.png)
methanone](/img/structure/B14790017.png)

![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)
![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)

